molecular formula C23H16Cl2N2OS2 B2870377 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine CAS No. 306980-58-5

4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine

Cat. No.: B2870377
CAS No.: 306980-58-5
M. Wt: 471.41
InChI Key: JGGMVZQYZFBTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is a synthetic pyrimidine derivative of high chemical purity (98%), intended for research and development purposes. The compound features a core pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with various biological targets . This specific molecule is characterized by a phenyl ring at the 2-position and a complex substitution pattern at the 4- and 6-positions, incorporating both sulfanyl and sulfinylmethyl groups linked to chlorophenyl rings. Pyrimidine-based compounds are extensively investigated in pharmaceutical research for their broad therapeutic potential, including applications in oncology as kinase inhibitors and in anti-infective drug discovery . The presence of the sulfinyl group is a notable structural feature that can influence the molecule's electronic properties, stereochemistry (if chiral), and its ability to engage in specific interactions with enzyme targets. Researchers value this compound as a key intermediate or building block for constructing more complex molecules, as a standard in analytical chemistry, or as a candidate for high-throughput screening in drug discovery campaigns. This product is labeled with the For Research Use Only (RUO) designation. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS2/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGMVZQYZFBTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, including antimicrobial, enzyme inhibition, and potential therapeutic effects.

  • Molecular Formula : C19H16Cl2N2OS2
  • Molar Mass : 423.38 g/mol
  • CAS Number : 338960-35-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and enzyme inhibitory capacities.

Antibacterial Activity

Studies have demonstrated that derivatives of pyrimidine compounds can show significant antibacterial properties. For instance, synthesized compounds similar to this compound were tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values as low as 2.14 µM compared to standard references .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17
.........

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

  • AChE Inhibition : The compound demonstrated strong inhibitory activity against AChE, which is crucial for neurotransmission.
  • Urease Inhibition : It was found to be a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various synthesized pyrimidine derivatives against multiple bacterial strains. The findings highlighted that certain derivatives exhibited potent activity against resistant strains, suggesting their potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of the compound. The results indicated that it could serve as a lead compound for developing drugs aimed at treating diseases associated with the target enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Sulfinyl vs. Sulfonyl Groups

A key structural analog is 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (C₁₈H₁₅ClN₂O₂S₂) . Here, the sulfinylmethyl (–CH₂–S(=O)–) group in the target compound is replaced with a sulfonyl (–CH₂–S(=O)₂–) moiety. For instance, sulfonyl groups are known to enhance metabolic stability but may reduce membrane permeability compared to sulfinyl groups.

Chlorophenyl vs. Fluorophenyl Substituents

The compound 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (C₁₀H₇ClFN₃S) replaces one chlorophenyl group with a fluorophenyl moiety. Fluorine’s high electronegativity increases oxidative stability and may improve bioavailability. However, the target compound’s dual chlorophenyl groups likely enhance lipophilicity, favoring interactions with hydrophobic biological targets.

Functional Group Modifications

Pyridinyl vs. Phenyl Substituents

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (C₂₃H₁₇Cl₂N₃S₂) substitutes the phenyl group at position 2 with a pyridinyl ring. In contrast, the target compound’s phenyl group may prioritize π-π stacking interactions, as observed in 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine (C₁₁H₁₀ClN₃S) .

Thieno-Pyrimidine vs. Pyrimidine Cores

N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide incorporates a sulfur-containing thieno[2,3-d]pyrimidine core. The target compound’s simpler pyrimidine core may offer greater synthetic accessibility and tunability.

Crystallographic and Supramolecular Comparisons

Crystal structures of analogs such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveal intermolecular N–H···N hydrogen bonds and π-π stacking (centroid distances: 3.463–3.639 Å) . For example, sulfinyl groups in related compounds form S=O···H–N interactions, as seen in Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Key Substituents LogP* Hydrogen Bond Donors/Acceptors Reference
Target Compound C₂₃H₁₇Cl₂N₂OS₂ 4-ClPh-S, 6-(4-ClPh-S(=O)-CH₂), 2-Ph ~4.5 0/3
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 4-ClPh-S, 6-(CH₂-S(=O)₂-Me), 2-Ph ~3.8 0/4
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine C₁₀H₇ClFN₃S 4-Cl, 6-(4-F-Ph-S), 2-NH₂ ~2.7 2/3
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine C₁₁H₁₀ClN₃S 4-ClPh, 6-(CH₂-S-Me), 2-NH₂ ~2.9 2/3

*LogP estimated using ChemDraw.

Table 2: Crystallographic Parameters

Compound Name Space Group a (Å) b (Å) c (Å) π-π Distance (Å) Reference
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine P212121 6.81 10.61 16.51 3.463–3.639
Target Compound (Hypothetical) ~3.5–4.0†

†Predicted based on analog data.

Preparation Methods

Cyclocondensation Strategies

The pyrimidine scaffold is typically assembled via the Biginelli reaction or analogous cyclocondensation methods. For 2-phenylpyrimidine derivatives, a modified approach using chalcone derivatives and urea has been reported:

$$
\text{Benzaldehyde} + \text{4-Chloroacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \xrightarrow{\text{Urea, HCl}} \text{2-Phenyl-4,6-dichloropyrimidine}
$$

Key parameters:

  • Solvent : Ethanol/water mixtures (3:1) optimize both solubility and reactivity.
  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (10 mol%) accelerates cyclization.
  • Temperature : Reflux conditions (80–100°C) are critical for complete ring closure.

Halogenation at C4 and C6

Selective chlorination at C4 and C6 is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline:

$$
\text{2-Phenylpyrimidin-4,6-diol} \xrightarrow{\text{POCl₃, DMA}} \text{2-Phenyl-4,6-dichloropyrimidine} \quad (\text{Yield: 85–92\%})
$$

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). The sulfoxide’s polarity necessitates careful solvent selection to avoid decomposition.

Spectroscopic Confirmation

  • ¹H NMR : Sulfinylmethyl protons resonate as two doublets (δ 3.1–3.3 ppm, J = 12–14 Hz) due to diastereotopicity.
  • MS (ESI+) : Molecular ion at m/z 519.5 [M+H]⁺ aligns with the molecular formula C₂₄H₁₇Cl₂FN₂S₃.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-disclosed method uses Suzuki-Miyaura coupling to install aryl groups post-pyrimidine formation:

$$
\text{4,6-Dibromo-2-phenylpyrimidine} + \text{4-ClC₆H₄B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(4-ClC₆H₄)-6-Br-2-phenylpyrimidine}
$$

Advantages : Higher functional group tolerance compared to SNAr.

Solid-Phase Synthesis

Immobilized pyrimidine precursors on Wang resin enable stepwise substitution, though yields are moderate (50–60%).

Industrial-Scale Considerations

Cost-Effective Oxidants

While H₂O₂ is standard, sodium perborate in trifluoroacetic acid offers a safer alternative for large-scale sulfoxide synthesis.

Waste Stream Management

POCl₃ quench protocols require careful neutralization to prevent HCl gas release, with NaHCO₃ slurry treatment being optimal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.